N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiadiazole ring, a triazole ring, and a carboxamide group . The molecule is part of the 1,3,4-thiadiazole derivatives, which have been studied for their potential anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The structure can be analyzed using various spectroscopic methods, including NMR, IR, mass spectrometry, and UV-vis . The compound’s structure can also be determined using X-ray crystallographic analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational tools. For example, the Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 4.42, indicating the compound’s lipophilicity . The boiling point is estimated to be 462.10°C, and the melting point is estimated to be 194.90°C .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
The microwave-assisted synthesis of hybrid molecules containing thiadiazole, triazole, and other heterocyclic moieties has been explored for their potential biological activities. For instance, Başoğlu et al. (2013) synthesized compounds incorporating 1,3,4-thiadiazole and other heterocycles, which were screened for antimicrobial, antilipase, and antiurease activities. Some of these compounds showed moderate to good antimicrobial activity against various test microorganisms, highlighting the utility of these heterocycles in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Catalyst- and Solvent-Free Synthesis
The catalyst- and solvent-free synthesis of benzamide derivatives, facilitated by microwave-assisted Fries rearrangement, presents an efficient approach to constructing heterocyclic compounds. Moreno-Fuquen et al. (2019) developed a regioselective synthesis method for such compounds, further emphasizing the importance of thiadiazole and triazole frameworks in medicinal chemistry (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Anticancer Activity of Novel Thiazole and Thiadiazole Derivatives
The exploration of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents has shown promising results. Gomha et al. (2017) synthesized a series of compounds incorporating the thiazole moiety, demonstrating significant in vitro anticancer activity against Hepatocellular carcinoma cell lines. This study underscores the potential of these heterocyclic compounds in the design of new anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial and Antifungal Activities
Compounds derived from 1,3,4-thiadiazole have been investigated for their antimicrobial and antifungal properties. Research by Sych et al. (2019) into sulfonyl-substituted 1,3,4-thiadiazoles demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This study highlights the broad-spectrum antimicrobial potential of these heterocyclic compounds (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Future Directions
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-4-23-15-19-18-14(24-15)16-13(22)12-10(3)21(20-17-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHOPIIMDVFUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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